4'-Benzyloxy Carvedilol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412119 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-95-6 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Derivatization Strategies for 4 Benzyloxy Carvedilol
Synthetic Routes to Carvedilol (B1668590) Precursors
The synthesis of carvedilol typically begins with the preparation of key precursors. A common approach involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)-ethylamine. googleapis.comwipo.intgoogle.com However, this method can lead to the formation of a bis-substituted impurity. googleapis.com To circumvent this, alternative strategies have been developed.
One such strategy involves the protection of the secondary amine in 2-(2-methoxyphenoxy)ethylamine (B47019) with a benzyl (B1604629) group before reacting it with 4-(oxiranylmethoxy)-9H-carbazole. google.com This yields N-benzyl carvedilol, which is then debenzylated to produce carvedilol. google.com While this introduces extra steps, it effectively minimizes the formation of the bis-impurity. google.com
Another route to carvedilol precursors involves the synthesis of 4-hydroxy carbazole (B46965). This can be achieved through the reductive cyclization of a biphenyl (B1667301) derivative, which is prepared by a coupling reaction between 2-methoxyphenylboronic acid and 1-iodo-2-nitrobenzene. ajrconline.org The subsequent de-methylation of the resulting carbazole yields 4-hydroxy carbazole. ajrconline.org
Furthermore, a process for preparing optically active R and S enantiomers of carvedilol has been described, utilizing an R or an S enantiomer of the oxirane derivative as the starting material. google.com
A variety of synthetic approaches are summarized in the following table:
| Starting Materials | Key Intermediates | Final Product | Reference |
| 4-(oxiranylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)-ethylamine | - | Carvedilol | googleapis.comwipo.intgoogle.com |
| 4-(oxiranylmethoxy)-9H-carbazole, N-benzyl-2-(2-methoxyphenoxy)ethylamine | N-benzyl carvedilol | Carvedilol | google.com |
| 2-methoxyphenylboronic acid, 1-iodo-2-nitrobenzene | 4-hydroxy carbazole | Carvedilol | ajrconline.org |
| R or S enantiomer of 4-(oxiranylmethoxy)-9H-carbazole | - | R or S enantiomer of Carvedilol | google.com |
Specific Synthesis Methods for 4'-Benzyloxy Carvedilol
The synthesis of this compound, a derivative of carvedilol, involves the introduction of a benzyloxy group at the 4'-position of the phenyl ring. nih.gov
Preparation of the Benzyloxy Group
The benzyloxy group is typically introduced using benzyl bromide or a similar benzylating agent. The synthesis of benzyloxybenzaldehyde derivatives, for instance, can be achieved through O-alkylation reactions. researchgate.net
Attachment of the Benzyloxy Moiety to the Carvedilol Scaffold
The attachment of the benzyloxy group to the carvedilol scaffold would logically follow the synthesis of a carvedilol precursor with a hydroxyl group at the 4'-position (4'-hydroxycarvedilol). This metabolite of carvedilol can be synthesized from vanillin. tandfonline.com The hydroxyl group of 4'-hydroxycarvedilol can then be alkylated with a benzylating agent to yield this compound.
Selective Reduction and Chiral Resolution Techniques in Synthesis
The synthesis of carvedilol and its derivatives often results in a racemic mixture of enantiomers. nih.gov Since the different enantiomers can have distinct biological activities, chiral resolution is a critical step. google.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers. nih.govscirp.org For instance, the enantiomers of carvedilol can be resolved on a Phenomenex Lux Cellulose-4 column. nih.govscirp.org Biocatalysts, such as lipases, have also been employed for the enantioselective resolution of racemic carvedilol. nih.gov
Isolation and Purification Procedures
Purification of the final product is essential to remove impurities and unreacted starting materials. Common purification techniques include crystallization, column chromatography, and recrystallization. google.comajrconline.orgchemicalbook.com For instance, crude carvedilol can be purified by crystallization from ethyl acetate. wipo.intgoogle.com Column chromatography on silica (B1680970) gel is also frequently used. ajrconline.orgchemicalbook.com The purity of the final compound is often assessed using techniques like HPLC. innovareacademics.in
Chemical Reactions and Potential Modifications of this compound
The structure of this compound allows for various chemical modifications. The secondary amine can be a site for further functionalization. The aromatic rings could undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups. The hydroxyl group on the propan-2-ol side chain can be esterified or etherified to create new derivatives.
The benzyloxy group itself can be modified. For example, the benzyl group could be substituted with other functional groups to explore structure-activity relationships. Furthermore, debenzylation through catalytic hydrogenation can regenerate the 4'-hydroxy functionality, providing a route back to another active metabolite of carvedilol. google.com
Oxidation Reactions
The oxidation of Carvedilol and its derivatives can target several sites within the molecule. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity can be inferred from the behavior of the parent compound, Carvedilol. The carbazole nucleus is susceptible to oxidation. For instance, studies on Carvedilol have shown that oxidation can lead to the formation of quinone-type structures. journalcsij.com
One proposed mechanism for the oxidation of the carbazole moiety involves an electrophilic attack, which can lead to the formation of an indolineninic species that rearranges to a more stable indoxyl form. journalcsij.com A subsequent oxidation step can then result in the final quinone product. journalcsij.com The presence of the benzyloxy group on the phenoxy ring would likely remain intact under specific oxidative conditions, provided the reagents are selective for the carbazole nitrogen or aromatic system.
Table 1: Potential Oxidation Products of Carvedilol Derivatives
| Reactant | Oxidizing Agent | Potential Product |
|---|
This table illustrates a known oxidation reaction for the parent compound, Carvedilol. Similar reactivity would be anticipated for this compound, primarily at the carbazole ring.
Reduction Reactions
Reduction reactions involving this compound primarily target the benzyloxy group. This group is susceptible to cleavage via catalytic hydrogenolysis, a common method for debenzylation. This reaction typically involves hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C). google.com
This debenzylation is a crucial step in synthetic routes that use the benzyl group as a protecting group for the phenolic hydroxyl. google.comjustia.com The process converts benzyl-protected intermediates back to the free hydroxyl form. The reaction is generally efficient but can be complicated by the presence of other reducible functional groups. However, in the context of Carvedilol synthesis, it is a well-established method. google.comjustia.com
Table 2: General Conditions for Reduction of Benzyloxy Group
| Substrate | Reagents | Product | Purpose |
|---|---|---|---|
| Benzyl-protected phenol (B47542) | H₂, Pd/C | Free phenol | Deprotection |
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group consists of a benzyl group attached to an oxygen atom, forming an ether. The C-O bond of the ether can be cleaved by strong nucleophiles under certain conditions, although this is generally less facile than with other leaving groups. Nucleophilic substitution can be used to replace the benzyloxy group with other functionalities. smolecule.com The p-benzyloxybenzyloxy group, a related structure, has been shown to be removable under mild acid conditions, indicating the lability of such ether linkages in specific molecular contexts. rsc.org
Synthesis of Related Carvedilol Derivatives and Impurities
The synthesis of Carvedilol is often accompanied by the formation of several impurities. Understanding and controlling these side reactions is a major focus of process chemistry for Carvedilol and its derivatives.
Discussion of "Bis-impurity" Formation in Carvedilol Synthesis and Prevention Strategies
A significant challenge in the synthesis of Carvedilol is the formation of a "bis-impurity" (often designated as Impurity B). jocpr.comresearchgate.net This impurity arises from the reaction of a second molecule of the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole, with the secondary amine of the newly formed Carvedilol molecule. google.com The primary amine of the side-chain, 2-(2-methoxyphenoxy)ethanamine, is highly reactive, but the secondary amine of the product also retains nucleophilicity, leading to this undesired dialkylation. jocpr.com
The formation of this bis-impurity can account for 10-15% of the total product in traditional synthetic routes, necessitating extensive purification. google.com
Prevention Strategies: Several strategies have been developed to minimize the formation of the bis-impurity:
Use of a Large Molar Excess of the Amine: By using a large excess of 2-(2-methoxyphenoxy)ethanamine, the probability of the epoxide reacting with the desired primary amine is increased relative to its reaction with the product's secondary amine. justia.com
Solvent Selection: Carrying out the reaction in specific polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to limit the formation of the bis-impurity to around 5-7%. google.com
Amine Protection: The most common and effective strategy is to temporarily protect the amine of the side-chain reagent. google.comjustia.comjocpr.com
Benzyl Protection Strategies in Amine Synthesis
To prevent the formation of the bis-impurity, the secondary amine of the side-chain can be protected with a benzyl group. google.comjustia.com The synthesis involves reacting 4-(2,3-epoxypropoxy)carbazole (B193025) with N-benzyl-2-(2-methoxyphenoxy)ethylamine. In this case, the secondary amine is already blocked by the benzyl group, preventing the second addition of the epoxide.
Benzylation: Protection of the 2-(2-methoxyphenoxy)ethylamine with a benzyl group. google.com
Debenzylation: Removal of the benzyl group from the resulting intermediate, N-benzyl Carvedilol (Impurity C), to yield the final Carvedilol product. google.com
The debenzylation is typically achieved by catalytic hydrogenation (e.g., using Pd/C) or with reagents like hydrazine (B178648) hydrate. google.com While effective in preventing the bis-impurity, this strategy must be carefully controlled, as incomplete debenzylation can leave traces of N-benzyl Carvedilol in the final product.
Table 3: Comparison of Synthetic Strategies for Carvedilol
| Strategy | Key Feature | Advantage | Disadvantage |
|---|---|---|---|
| Unprotected Amine | Direct reaction of epoxide and amine | Fewer steps | High levels of bis-impurity (10-15%) google.com |
| Benzyl-Protected Amine | Reaction with N-benzyl-protected amine followed by debenzylation | Avoids bis-impurity formation google.comjustia.com | Adds benzylation and debenzylation steps; potential for N-benzyl impurity google.com |
Pharmacological Profile of 4 Benzyloxy Carvedilol
Receptor Binding and Functional Activity
No specific data is publicly available regarding the receptor binding profile or functional activity of 4'-Benzyloxy Carvedilol (B1668590).
Alpha-1 Adrenoceptor Blocking Activity
There is no specific information in the searched scientific literature detailing the alpha-1 adrenoceptor blocking activity of 4'-Benzyloxy Carvedilol.
Comparison with Carvedilol's Beta-Adrenergic Receptor Antagonism
While a direct comparison is not possible due to the lack of data for this compound, the parent compound, Carvedilol, is a well-characterized non-selective beta-adrenergic receptor antagonist. wikipedia.orgdrugbank.com
Affinity for Beta-1 and Beta-2 Adrenergic Receptors
No data on the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors is available in the public domain. For context, the parent compound Carvedilol is a non-selective antagonist, blocking both β1 and β2 receptors. nih.gov It demonstrates high affinity for both human β1 (Ki ≈ 4-5 nM) and β2 adrenergic receptors. wikipedia.orgnih.gov
Stereoselectivity of Adrenergic Receptor Blockade (R(+) vs. S(-) enantiomers)
The stereoselectivity of this compound has not been described in the available literature. In the parent compound, Carvedilol, the S(-) enantiomer is primarily responsible for the potent beta-adrenergic blockade, while both the R(+) and S(-) enantiomers contribute almost equally to the alpha-1 receptor blocking activity. drugbank.comvulcanchem.comresearchgate.net
Impact on Heart Rate and Blood Pressure
There are no specific studies detailing the in vivo effects of this compound on heart rate and blood pressure. The parent compound, Carvedilol, lowers blood pressure through a combination of alpha-1 blockade-mediated vasodilation and beta-blockade, which also results in a slight decrease in heart rate. wikipedia.orgmedsafe.govt.nzmhmedical.com
Ancillary Pharmacological Activities
No ancillary pharmacological activities have been specifically documented for this compound in the searched sources. The parent compound, Carvedilol, and some of its metabolites are known to possess antioxidant properties. nih.govhpra.ie
Antioxidant Properties
Carvedilol is recognized for its potent antioxidant properties, a characteristic that sets it apart from many other beta-blockers. rupahealth.comhpra.ie It acts as a scavenger of reactive oxygen species and has demonstrated antiproliferative effects on human vascular smooth muscle cells. hpra.iemims.com This antioxidant activity is attributed to both of its enantiomers. mims.comarpimed.am Studies have shown that Carvedilol can reduce oxidative stress, a key factor in heart damage and inflammation. rupahealth.comnih.gov In fact, two of its hydroxy-carbazole metabolites are exceptionally potent antioxidants, exhibiting 30 to 80 times greater potency than Carvedilol itself. hpra.ie
Interestingly, research comparing Carvedilol and its phenolic metabolites revealed that the parent drug has negligible antioxidant activity in certain assays. nih.gov Instead, the metabolites, such as 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol, were found to be superior radical inhibitors. nih.gov The 4'-hydroxyphenyl metabolite, for instance, inhibits the formation of DPPH radicals in cell-free assays. caymanchem.com This suggests that the antioxidant effects observed with Carvedilol administration may be largely due to its metabolites. nih.gov
Anti-inflammatory Properties
Carvedilol has demonstrated anti-inflammatory effects, which are likely linked to its antioxidant properties. nih.gov Oxidative stress is a known inducer of inflammation through the activation of pro-inflammatory transcription factors. nih.gov By mitigating oxidative stress, Carvedilol can also suppress inflammatory pathways. nih.govjrespharm.com This dual action is considered a significant contributor to its beneficial clinical outcomes. nih.gov
Antiapoptotic Properties
Research suggests that Carvedilol possesses antiapoptotic properties, meaning it can inhibit programmed cell death. jrespharm.com This effect is particularly relevant in the context of cardiovascular disease, where apoptosis can contribute to tissue damage. The antiapoptotic qualities of Carvedilol are considered a key component of its positive effects. jrespharm.com
Membrane-Stabilizing Properties
Carvedilol is known to have membrane-stabilizing properties, a characteristic it shares with propranolol (B1214883). hpra.iemims.comnih.gov This property is related to its ability to interact with cell membranes, which can influence ion channel function and other cellular processes.
Structure-Activity Relationships (SAR)
The structure of Carvedilol is crucial to its diverse pharmacological activities. As a non-selective beta-blocker with alpha-1 blocking capabilities, its chemical structure allows it to interact with multiple receptor types. gpatindia.comkielce.pl The S(-) enantiomer is primarily responsible for the beta-adrenergic blocking activity, while both enantiomers contribute to the alpha-1 blocking effects. vulcanchem.com
| Feature | Contribution to Activity |
| S(-) enantiomer | Primarily responsible for beta-adrenergic blockade. vulcanchem.com |
| Both enantiomers | Contribute to alpha-1 adrenergic blockade. vulcanchem.com |
| Carbazole (B46965) moiety | Essential for both protective effects and interaction with the MET channel. acs.org |
Influence of Benzyloxy Moiety on Pharmacological Activity
The addition of a benzyloxy group to the Carvedilol structure, creating this compound, would significantly alter its physicochemical properties. vulcanchem.com This substitution increases the molecule's lipophilicity, which can potentially enhance its absorption and distribution within the body. smolecule.com The benzyloxy group's presence on the phenyl ring could also influence the compound's binding affinity for its target receptors, potentially modifying its potency and selectivity. vulcanchem.com While direct studies on this compound are scarce, the known effects of this functional group suggest that it could lead to a modified pharmacological profile compared to the parent compound.
Enantiomeric Contributions to Receptor Blockade
The stereochemistry of carvedilol and its derivatives is a critical factor in their pharmacological activity. In carvedilol, the S(-) enantiomer is the primary contributor to its potent beta-adrenergic receptor blockade, while both the S(-) and R(+) enantiomers contribute to alpha-1 adrenergic receptor blockade. nih.govdrugbank.comfrontiersin.org
While specific studies on the enantiomers of this compound are not as extensively documented, it is reasonable to infer a similar structure-activity relationship based on the extensive research on carvedilol and its other metabolites. The S(-) configuration is considered crucial for the beta-blocking activity. vulcanchem.com It is expected that the S(-) enantiomer of this compound would be the more active beta-blocker, while both enantiomers would likely contribute to any alpha-1 blocking effects.
| Enantiomer | β-Adrenergic Blockade Activity | α1-Adrenergic Blockade Activity |
|---|---|---|
| S(-)-Carvedilol | High | Active |
| R(+)-Carvedilol | Low | Active |
Role of Specific Functional Groups (e.g., Carbazole Moiety, Beta-Hydroxyl Amino Group)
The pharmacological activity of carvedilol and its analogs, including this compound, is intrinsically linked to the presence and arrangement of specific functional groups within their molecular structure.
The carbazole moiety is a defining feature of carvedilol and is essential for its antioxidant properties. nih.govtandfonline.com This tricyclic heterocyclic system contributes to the drug's ability to scavenge free radicals, a property not commonly found in other beta-blockers. nih.gov Studies have shown that the carbazole group is necessary for certain protective effects, and its removal leads to a loss of this activity. cardiff.ac.ukacs.org The antioxidant effect is believed to reside mainly in this part of the molecule. nih.govtandfonline.com
The beta-hydroxyl amino group , specifically the amino-ethanol portion (-CH(OH)CH2NHR), is a critical pharmacophore for binding to beta-adrenergic receptors. oup.com This functional group is consistently present in both beta-receptor agonists and antagonists, indicating its fundamental role in receptor interaction. oup.comnih.gov The secondary amine and the beta-hydroxyl group are thought to form key hydrogen bonds with specific amino acid residues within the receptor's binding pocket, such as with aspartic acid and asparagine residues. nih.gov The removal or modification of the hydroxyl group can significantly alter the compound's interaction with the receptor. cardiff.ac.uk
| Functional Group | Primary Role in Pharmacological Profile |
|---|---|
| Carbazole Moiety | Antioxidant activity, potential contribution to receptor binding. nih.govtandfonline.com |
| Beta-Hydroxyl Amino Group | Essential for binding to β-adrenergic receptors. oup.comnih.gov |
Metabolism and Biotransformation Studies of Carvedilol and Its Derivatives
Metabolic Pathways of Carvedilol (B1668590)
Carvedilol undergoes extensive first-pass metabolism, primarily in the liver, after oral administration. hpra.iedrugbank.com This results in a bioavailability of approximately 25% to 35%. fda.govwikipedia.org The primary metabolic routes are aromatic ring oxidation and subsequent glucuronidation. fda.govnih.gov The resulting metabolites are predominantly eliminated through the bile into the feces, with less than 2% of the original dose being excreted unchanged in the urine. fda.govdrugbank.com
Oxidation and Hydroxylation via Cytochrome P450 Enzymes
The oxidative metabolism of Carvedilol is a critical step in its biotransformation and is mediated by the cytochrome P450 (CYP) enzyme system. hpra.ienih.gov These reactions, which include demethylation and hydroxylation at the phenol (B47542) ring, lead to the formation of several metabolites, some of which possess pharmacological activity. hpra.iefda.gov
Multiple cytochrome P450 isoenzymes are involved in the oxidation and hydroxylation of Carvedilol. hpra.ie The primary enzymes responsible for the metabolism of both the R(+) and S(-) enantiomers of Carvedilol are CYP2D6 and CYP2C9. fda.gov Other contributing enzymes include CYP3A4, CYP1A2, CYP2E1, and CYP2C19. hpra.iefda.gov
CYP2D6 is considered the major enzyme involved in the 4'- and 5'-hydroxylation of Carvedilol. fda.gov Meanwhile, CYP2C9 is thought to be of primary importance in the O-demethylation pathway. fda.govpharmgkb.org The metabolism of the different enantiomers is handled by these enzymes to varying degrees. For instance, the R-enantiomer is predominantly metabolized by CYP2D6, while the S-enantiomer is metabolized by both CYP2D6 and CYP2C9. hpra.ie
The involvement of these specific CYP enzymes is detailed in the table below.
| CYP Enzyme | Role in Carvedilol Metabolism |
| CYP2D6 | Primary enzyme for 4'- and 5'-hydroxylation of both enantiomers. fda.gov Major metabolizer of the R-enantiomer. hpra.ie |
| CYP2C9 | Primary enzyme for O-demethylation. fda.govpharmgkb.org Key metabolizer of the S-enantiomer. hpra.ie |
| CYP3A4 | Contributes to the metabolism of both enantiomers. fda.gov |
| CYP1A2 | Contributes to the metabolism of both enantiomers. fda.gov |
| CYP2E1 | Contributes to the metabolism of both enantiomers. fda.gov |
| CYP2C19 | Contributes to the metabolism of both enantiomers. fda.gov |
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, and its metabolism is stereoselective. hpra.iefda.gov This results in different plasma concentrations and elimination half-lives for each enantiomer. Following oral administration, plasma levels of R(+)-carvedilol are approximately two to three times higher than those of S(-)-carvedilol, primarily due to a more rapid metabolism of the S-(-)-enantiomer during the first pass through the liver. hpra.iefda.gov
The disparity in metabolic rates is also reflected in their elimination half-lives. The mean apparent terminal elimination half-life for R(+)-carvedilol ranges from 5 to 9 hours, whereas for the S(-)-enantiomer, it is longer, ranging from 7 to 11 hours. fda.govwikipedia.org
Role of CYP2D6, CYP2C9, CYP3A4, CYP1A2, CYP2E1, CYP2C19
Glucuronidation and Sulfation Conjugation
Following oxidation by CYP enzymes, the metabolites of Carvedilol undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. fda.gov These processes increase the water solubility of the metabolites, facilitating their excretion. Carvedilol itself can also be directly conjugated. Specifically, the O-glucuronidation of Carvedilol is catalyzed by the enzymes UGT1A1, UGT2B4, and UGT2B7. drugbank.com The conjugated metabolites are then mainly excreted into the bile. fda.gov
Metabolites of Carvedilol with Biological Activity
The metabolism of Carvedilol is not merely a process of inactivation and elimination. Several of its metabolites are pharmacologically active. The processes of demethylation and hydroxylation of the phenol ring produce three key metabolites that retain beta-adrenergic receptor blocking activity. hpra.iefda.gov Additionally, two of the hydroxy-carbazole metabolites of carvedilol have been identified as extremely potent antioxidants, with a potency 30 to 80 times greater than that of the parent compound. hpra.ie
4'-Hydroxyphenyl Carvedilol: Potency and Activity Profile
Among the active metabolites, 4'-hydroxyphenyl carvedilol is particularly noteworthy for its potent pharmacological activity. Based on preclinical studies, this metabolite is approximately 13 times more potent than Carvedilol itself in terms of β-blockade. hpra.iefda.govwikipedia.org However, compared to the parent drug, its vasodilating activity is considered weak. hpra.iefda.gov Despite its high potency, the plasma concentrations of 4'-hydroxyphenyl carvedilol and the other active metabolites in humans are about ten times lower than those of Carvedilol. hpra.iefda.gov The synthesis of this active metabolite has been successfully achieved from commercially available vanillin. tandfonline.comjetir.org
The key characteristics of 4'-Hydroxyphenyl Carvedilol are summarized below.
| Property | Finding | Source(s) |
| β-Blocking Potency | Approximately 13 times more potent than Carvedilol. | hpra.iefda.govwikipedia.org |
| Vasodilating Activity | Weak compared to Carvedilol. | hpra.iefda.gov |
| Plasma Concentration | About 10 times lower than that of Carvedilol. | hpra.iefda.gov |
| Synthetic Precursor | Can be synthesized from vanillin. | tandfonline.comjetir.org |
5'-Hydroxyphenyl Carvedilol
In vitro studies using human liver microsomes have identified 5'-hydroxyphenyl carvedilol (5'-OHC) as one of the primary metabolites of carvedilol, alongside the 4'-hydroxy isomer. nih.gov The formation of this metabolite occurs through hydroxylation of the phenyl ring. nih.gov The primary enzyme responsible for the production of 5'-hydroxyphenyl carvedilol is CYP2D6. fda.govfda.govnih.gov While CYP2D6 is the main catalyst, some research suggests potential minor involvement of other enzymes like CYP2E1, CYP2C9, and CYP3A4 in its formation. nih.gov
8-Hydroxycarbazolyl Carvedilol
Another significant metabolite formed during the biotransformation of carvedilol is 8-hydroxycarbazolyl carvedilol. nih.gov This metabolite is the result of hydroxylation on the carbazole (B46965) ring of the parent molecule. pharmgkb.org The formation of 8-hydroxycarbazolyl carvedilol is primarily catalyzed by the enzyme CYP1A2, with some contribution from CYP3A4. nih.govpharmgkb.org Two of the hydroxy-carbazole metabolites of carvedilol have been noted as extremely potent antioxidants, with a potency 30 to 80 times greater than that of carvedilol itself. hpra.iehpra.ie
O-Desmethyl Carvedilol
O-desmethyl carvedilol (ODMC) is an active metabolite produced through the demethylation of the methoxy (B1213986) group on the phenoxy ring of carvedilol. nih.govpharmgkb.org This metabolic pathway is clearly associated with the activity of the CYP2C9 enzyme. fda.govfda.govnih.gov There is also some evidence to suggest a partial involvement of CYP2D6, CYP1A2, and CYP2E1 in its formation. nih.govdrugbank.com Although considered an active metabolite, O-desmethyl carvedilol possesses only minor beta-blocking activity and no alpha-1 adrenergic receptor blocking activity. pharmgkb.org
Impact of Genetic Polymorphisms (e.g., CYP2D6) on Carvedilol Metabolism
The metabolism of carvedilol is significantly influenced by genetic polymorphisms, particularly within the gene encoding the CYP2D6 enzyme. dovepress.com CYP2D6 is a key enzyme in the hydroxylation of carvedilol to its 4'- and 5'-hydroxyphenyl metabolites. pharmgkb.orgdovepress.com
Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 activity, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). dovepress.com Poor metabolizers, who have deficient CYP2D6 activity, exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. fda.gov In contrast, the plasma levels of S(-)-carvedilol are only increased by about 20% to 25% in poor metabolizers, indicating that the S(-) enantiomer is less dependent on CYP2D6 for its metabolism. fda.gov
This variability can have clinical implications. Decreased metabolism in poor metabolizers can lead to higher exposure to the drug, potentially increasing the risk of adverse effects. dovepress.com Conversely, ultrarapid metabolizers may clear the drug too quickly, which could lead to treatment failure. dovepress.com Studies on specific CYP2D6 variant alleles, such as CYP2D6*10, have shown significantly decreased catalytic activity for carvedilol hydroxylation compared to the wild-type enzyme (CYP2D6.1). dovepress.com The stereoselective metabolism of carvedilol can be modified by inhibitors or inducers of CYP2D6 and CYP2C9, leading to altered plasma concentrations of the R and S enantiomers. hpra.iemedsafe.govt.nz
Potential Metabolic Fate of 4'-Benzyloxy Carvedilol
This compound is a derivative of carvedilol where a benzyl (B1604629) group is attached to the 4'-hydroxyl position of the phenyl ring. nih.gov While direct metabolic studies on this specific compound are not available in the reviewed literature, its metabolic fate can be hypothesized based on established biotransformation pathways for the carvedilol structure and the benzyloxy moiety.
Hypothesized Metabolic Pathways of the Benzyloxy Moiety
The benzyloxy group is a known target for metabolic enzymes. The most common and well-documented metabolic pathway for a benzyloxy moiety on a phenyl ring is O-debenzylation. nih.gov This reaction involves the enzymatic cleavage of the ether bond connecting the benzyl group to the oxygen atom.
This process is a type of O-dealkylation, a common Phase I metabolic reaction often catalyzed by cytochrome P450 enzymes. drughunter.com The enzymatic oxidation of the benzylic carbon (the carbon of the benzyl group attached to the oxygen) would lead to an unstable hemiacetal intermediate, which would then spontaneously break down.
The predicted products of this O-debenzylation reaction would be:
4'-Hydroxyphenyl Carvedilol : The core carvedilol structure with a hydroxyl group at the 4'-position.
Benzoic Acid : The cleaved benzyl group would be oxidized to benzoic acid. Benzoic acid is a common metabolite that is typically conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.
Formation of Novel Metabolites and their Potential Bioactivity
The primary metabolite resulting from the hypothesized O-debenzylation of this compound is 4'-Hydroxyphenyl Carvedilol . This is not a "novel" metabolite in the broader context of carvedilol metabolism, as it is one of the main active metabolites of carvedilol itself. nih.gov
Bioactivity of 4'-Hydroxyphenyl Carvedilol: Research has shown that 4'-Hydroxyphenyl Carvedilol is pharmacologically active. fda.govfda.gov
Beta-Blocking Activity : Preclinical studies have demonstrated that the 4'-hydroxyphenyl metabolite is approximately 13 times more potent in its β-blocking activity than the parent carvedilol compound. fda.govhpra.iehpra.ie
Vasodilating Activity : Compared to carvedilol, this metabolite exhibits weak vasodilating activity. fda.govfda.gov
Antioxidant Properties : Like other hydroxylated carvedilol metabolites, it is expected to possess antioxidant properties. researchgate.net
Therefore, the metabolism of this compound would likely act as a prodrug pathway, releasing the highly potent 4'-Hydroxyphenyl Carvedilol. The plasma concentrations of this active metabolite are typically about one-tenth of those observed for carvedilol after administration of the parent drug. fda.govfda.gov
Further metabolism of the 4'-Hydroxyphenyl Carvedilol metabolite would be expected to follow the known Phase II pathways for carvedilol metabolites, primarily glucuronidation and sulfation, to facilitate its excretion. fda.govfda.gov
Data Tables
Table 1: Summary of Carvedilol Metabolite Formation
| Metabolite | Precursor | Primary Metabolic Reaction | Key Enzymes Involved |
|---|---|---|---|
| 5'-Hydroxyphenyl Carvedilol | Carvedilol | Aromatic Hydroxylation | CYP2D6 fda.govfda.govnih.gov |
| 8-Hydroxycarbazolyl Carvedilol | Carvedilol | Aromatic Hydroxylation | CYP1A2, CYP3A4 nih.govpharmgkb.org |
| O-Desmethyl Carvedilol | Carvedilol | O-Demethylation | CYP2C9 fda.govfda.govnih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 5'-Hydroxyphenyl Carvedilol |
| 8-Hydroxycarbazolyl Carvedilol |
| O-Desmethyl Carvedilol |
| Carvedilol |
| Benzoic Acid |
Preclinical Research and Therapeutic Potential of 4 Benzyloxy Carvedilol
In Vitro Studies
Receptor Binding Assays for Adrenergic Receptors and Other Targets
There is no available data from receptor binding assays specifically for 4'-Benzyloxy Carvedilol (B1668590). To understand its potential therapeutic action, such assays would be required to determine its affinity and selectivity for alpha- and beta-adrenergic receptors, as well as any other potential molecular targets. For context, its parent compound, Carvedilol, is known to bind to both β1 and β2 adrenergic receptors and α1 adrenergic receptors. drugbank.com
Cellular Assays for Functional Activity (e.g., Vasodilation, Heart Rate Modulation)
Specific cellular assay results demonstrating the functional activity of 4'-Benzyloxy Carvedilol, such as its effects on vasodilation or heart rate modulation, are not documented in published literature. The functional consequences of its binding to receptors are currently unknown.
Investigation of Ancillary Activities (e.g., Antioxidant, Neuroprotective)
While Carvedilol and some of its hydroxy-carbazole metabolites are known to possess potent antioxidant and neuroprotective properties, there have been no specific investigations into whether this compound shares these ancillary activities. hpra.iemedsafe.govt.nz Studies would be needed to evaluate its capacity to scavenge free radicals or protect neuronal cells.
In Vivo Animal Models
Cardiovascular Disease Models (e.g., Hypertension, Heart Failure, Myocardial Ischemia)
There is a lack of published research on the effects of this compound in animal models of cardiovascular diseases such as hypertension, heart failure, or myocardial ischemia. The parent compound, Carvedilol, has been extensively studied in these models, showing benefits in reducing blood pressure, improving left ventricular function, and reducing infarct size. nih.govnih.gov
Neurodegenerative Disease Models
No studies have been published regarding the evaluation of this compound in animal models of neurodegenerative diseases.
Due to the absence of specific preclinical data for this compound, the detailed research findings and data tables requested cannot be provided. Further research is required to elucidate the pharmacological profile and therapeutic potential of this specific Carvedilol derivative.
Preclinical Research on this compound Remains Undisclosed
Despite interest in the broader therapeutic applications of carvedilol and its derivatives, specific preclinical research data for the chemical compound this compound is not available in the public domain. Extensive searches for pharmacodynamic assessments, comparative efficacy and safety studies, and explorations of its therapeutic potential have yielded no specific results for this particular molecule.
Scientific literature and clinical data are rich with information regarding carvedilol and its primary metabolites. For instance, carvedilol itself is a well-documented nonselective beta-blocker with alpha-1 adrenergic receptor antagonist properties, indicated for conditions like heart failure and hypertension. nih.govdrugbank.com Its pharmacodynamics, efficacy compared to other beta-blockers like metoprolol (B1676517) and bisoprolol, and its applications in cardiovascular therapy and potential for neuroprotection are widely studied. afjbs.comnih.govalzdiscovery.org
Metabolites of carvedilol, such as the 4'-hydroxyphenyl metabolite, have also been a subject of investigation, with preclinical studies indicating it is approximately 13 times more potent than the parent compound for β-blockade. fda.govfda.govfda.gov Other hydroxy-carbazole metabolites have been noted for their potent antioxidant properties. bristol-labs.co.ukhpra.ie
However, this compound, while identified as a distinct chemical entity nih.gov, does not appear in published preclinical or clinical research. Information regarding its pharmacodynamic profile, how its efficacy and safety compare to carvedilol or other beta-blockers, and its potential future applications in cardiovascular medicine or neuroprotection is currently absent from scientific databases and literature. Consequently, a detailed article based on the requested scientific outline cannot be generated.
Therapeutic Applications and Future Directions
Role in Pharmaceutical Research and Drug Development
The primary role of this compound in drug development is as a reference standard for analytical and quality control purposes. clearsynth.com During the synthesis and commercial production of Carvedilol, various related substances and impurities can be formed. clearsynth.com Regulatory guidelines require the identification and quantification of these impurities to ensure the safety and efficacy of the drug. clearsynth.com this compound is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and measure its presence in batches of Carvedilol. clearsynth.com
The addition of a benzyloxy group to the Carvedilol structure significantly alters its physicochemical properties, such as molecular weight and lipophilicity, which in turn could modify its receptor binding characteristics and pharmacokinetic profile compared to the parent compound. vulcanchem.com Although detailed pharmacological studies on this compound are limited, its structural relationship to Carvedilol—a compound with known β-blocking, α1-blocking, and antioxidant properties—suggests that it could possess some level of biological activity. nih.govnih.gov There is some suggestion that the compound may have neuroprotective properties that could be explored for therapeutic use. smolecule.com Its availability for research purposes allows for further investigation into these potential activities, contributing to the broader knowledge base of adrenergic receptor pharmacology and drug metabolism.
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key identifiers and properties of the compound.
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | biomart.cnclearsynth.comnih.gov |
| CAS Number | 887352-95-6 | biomart.cnclearsynth.comnih.gov |
| Molecular Formula | C31H32N2O5 | biomart.cn |
| Molecular Weight | 512.6 g/mol | biomart.cn |
| Appearance | White Solid | biomart.cn |
| Solubility | Chloroform, Ethyl Acetate, Methanol | biomart.cn |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Carvedilol |
| 4'-hydroxyphenyl metabolite |
| Metoprolol |
| 4-hydroxycarbazole (4-OHC) |
| Resveratrol |
| Verapamil (B1683045) |
| Isosorbide dinitrate (ISDN) |
| Digoxin |
| Epichlorohydrin |
| 2-(2-methoxyphenoxy)ethylamine (B47019) |
| N-Benzyl 6,7,8,9-Tetrahydro Carvedilol |
| Bucindolol |
| Labetalol |
Interactions and Comparisons with Structurally and Functionally Similar Compounds
Comparison with Parent Compound: Carvedilol (B1668590)
4'-Benzyloxy Carvedilol is chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol. It is recognized as a metabolite and an impurity of Carvedilol. While it shares a core structure with its parent compound, the addition of a benzyloxy group at the 4'-position distinguishes it chemically.
Carvedilol itself is a well-established medication used for conditions such as heart failure and high blood pressure. drugbank.comwikipedia.org It functions as a non-selective beta-adrenergic antagonist, blocking both beta-1 and beta-2 receptors, and also as an alpha-1 adrenergic receptor blocker. wikipedia.orgnih.gov This dual action allows it to decrease heart rate and contractility while also promoting vasodilation, which lowers peripheral vascular resistance and blood pressure. drugbank.comwikipedia.org The S(-) enantiomer of Carvedilol is primarily responsible for its beta-blocking activity, while both the S(-) and R(+) enantiomers contribute to its alpha-blocking effects. wikipedia.org
The metabolism of Carvedilol is extensive and can produce active metabolites. For instance, the 4'-hydroxyphenyl metabolite of Carvedilol is noted to be approximately 13 times more potent in its beta-blocking activity than Carvedilol itself. wikipedia.orgdroracle.ai However, specific pharmacological studies detailing the activity of this compound in direct comparison to Carvedilol are not extensively available in published research. Its primary significance is noted in the context of being a chemical intermediate and impurity in the manufacturing of Carvedilol.
Table 1: Chemical and Pharmacokinetic Properties of Carvedilol
| Property | Description |
|---|---|
| IUPAC Name | (±)-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amine wikipedia.org |
| Molecular Formula | C₂₄H₂₆N₂O₄ wikipedia.org |
| Molar Mass | 406.482 g·mol⁻¹ wikipedia.org |
| Mechanism of Action | Non-selective β-adrenergic receptor antagonist (β₁, β₂) and α₁-adrenergic receptor antagonist. wikipedia.org |
| Bioavailability | 25–35% wikipedia.org |
| Protein Binding | >98%, primarily to albumin wikipedia.org |
| Metabolism | Hepatic, via CYP2D6, CYP2C9, and others; undergoes oxidation and glucuronidation. wikipedia.org |
| Elimination Half-life | 7–10 hours wikipedia.org |
| Excretion | Primarily in feces (60%) and urine (16%) wikipedia.org |
Comparison with Other Adrenergic Antagonists
As this compound is a metabolite and not a clinically administered drug, direct comparative studies between it and other established adrenergic antagonists are not available. To provide a functional context, this section compares its parent compound, Carvedilol, with other key adrenergic antagonists.
Both Carvedilol and Labetalol are adrenergic antagonists that exhibit dual alpha- and beta-blocking properties. goodrx.comdroracle.ai This distinguishes them from many other beta-blockers that only target beta-receptors. One study concluded that Carvedilol is approximately four times more potent than Labetalol at both alpha and beta receptors. nih.gov In terms of blood pressure reduction, some analyses suggest Labetalol may show a greater effect, though this could be influenced by bias in the studies reviewed. nih.gov Labetalol is available for intravenous use in hypertensive emergencies, whereas Carvedilol is primarily used for chronic conditions like heart failure and hypertension. goodrx.com
Propranolol (B1214883) is a traditional non-selective beta-blocker (NSBB) that reduces portal pressure by decreasing cardiac output (beta-1 blockade) and causing splanchnic vasoconstriction (beta-2 blockade). amegroups.org Carvedilol, in addition to these effects, possesses anti-alpha-1 adrenergic activity, which may contribute to a greater reduction in hepatic vascular resistance. drugsincontext.com Multiple studies and meta-analyses have concluded that Carvedilol is more effective than propranolol at reducing the hepatic venous pressure gradient (HVPG) in patients with cirrhosis and portal hypertension. amegroups.orgdrugsincontext.comnih.govnih.gov Consequently, Carvedilol is sometimes considered a more potent alternative to propranolol for this indication, though it may be associated with a greater reduction in mean arterial pressure. drugsincontext.comnih.gov Some reports suggest Carvedilol is two to four times more potent than propranolol as a beta-blocker. drugsincontext.com
The comparison between Carvedilol and Metoprolol (B1676517) is complex, as Metoprolol exists in two forms: tartrate (short-acting) and succinate (B1194679) (long-acting). Metoprolol is a cardioselective beta-1 blocker, unlike the non-selective Carvedilol which also blocks beta-2 and alpha-1 receptors. singlecare.comclarityxdna.com This selectivity means Metoprolol is less likely to cause certain side effects like wheezing in patients with asthma. goodrx.com
In heart failure treatment, Carvedilol was shown to be superior to Metoprolol tartrate in reducing mortality in the COMET trial. droracle.aisinglecare.com However, long-acting Metoprolol succinate is now considered to have similar efficacy to Carvedilol for most heart failure patients. goodrx.comnih.gov Carvedilol tends to lower blood pressure more than Metoprolol due to its alpha-blocking (vasodilatory) properties. clarityxdna.comgoodrx.com For individuals with diabetes, Carvedilol may be a better choice as it does not negatively impact glycemic control, unlike Metoprolol. goodrx.com
Table 2: Comparison of Carvedilol with Other Adrenergic Antagonists
| Feature | Carvedilol | Labetalol | Propranolol | Metoprolol |
|---|---|---|---|---|
| Receptor Activity | β₁, β₂, α₁ antagonist wikipedia.org | β₁, β₂, α₁ antagonist droracle.ai | β₁, β₂ antagonist amegroups.org | β₁ selective antagonist clarityxdna.com |
| Vasodilation | Yes (α₁ blockade) drugbank.com | Yes (α₁ blockade) goodrx.com | No (unopposed α-activity) | No |
| Primary Use (selected) | Heart Failure, Hypertension drugbank.com | Hypertension (incl. emergencies) goodrx.com | Portal Hypertension, Anxiety amegroups.org | Heart Failure, Angina, Hypertension singlecare.com |
| Effect on Blood Pressure | Significant reduction goodrx.com | Significant reduction nih.gov | Moderate reduction | Less reduction than Carvedilol goodrx.com |
| Consideration in Diabetes | Favorable; may improve insulin (B600854) sensitivity goodrx.com | Use with caution | Use with caution | May increase blood sugar/triglycerides goodrx.com |
| Consideration in Asthma | Higher risk of wheezing goodrx.com | Use with caution | Contraindicated | Safer choice due to cardioselectivity goodrx.com |
Propranolol
Drug-Drug Interactions with Carvedilol
The metabolism of Carvedilol is a critical factor in its potential for drug-drug interactions.
Carvedilol is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The primary enzymes involved are CYP2D6 and CYP2C9, with smaller contributions from CYP3A4, CYP1A2, and CYP2E1. singlecare.comgoodrx.com The metabolism is stereoselective, meaning the R and S enantiomers are processed differently by these enzymes. wikipedia.org
Because its clearance is so dependent on these enzymes, medications that inhibit or induce their activity can significantly alter Carvedilol's plasma concentrations and, consequently, its effects.
Inhibitors: Drugs that inhibit CYP2D6 or CYP2C9 can lead to increased levels of Carvedilol.
CYP2D6 Inhibitors: Strong inhibitors like bupropion, fluoxetine, paroxetine, and duloxetine (B1670986) can increase Carvedilol concentrations, potentially leading to an increased risk of hypotension and bradycardia. nih.govclarityxdna.com
CYP2C9 Inhibitors: Amiodarone and fluconazole (B54011) are known inhibitors of CYP2C9 and can increase the concentration of the S(-)-enantiomer of Carvedilol by at least two-fold, enhancing its beta-blocking activity. droracle.ai
Inducers: Conversely, drugs that induce CYP450 enzymes can accelerate the metabolism of Carvedilol, potentially reducing its efficacy. While specific examples are less commonly cited in clinical warnings, this remains a theoretical and clinically relevant possibility.
Importantly, Carvedilol itself is not considered to be a significant inducer or inhibitor of CYP enzymes, meaning it is less likely to alter the metabolism of other drugs. goodrx.com
Table 3: Carvedilol Interactions with CYP450 Modulators
| Interacting Drug Class | Specific Examples | CYP Enzyme(s) Affected | Clinical Outcome for Carvedilol |
|---|---|---|---|
| CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Duloxetine, Quinidine nih.govclarityxdna.com | CYP2D6 | Increased plasma concentration, risk of excessive beta-blockade (hypotension, bradycardia). nih.govclarityxdna.com |
| CYP2C9 Inhibitors | Amiodarone, Fluconazole droracle.ai | CYP2C9 | Increased plasma concentration (specifically S-enantiomer), enhanced beta-blocking effects. droracle.ai |
| General CYP Inhibitors | Cimetidine droracle.ai | Multiple CYPs | Increased carvedilol bioavailability and concentration. |
| CYP450 Inducers | Rifampin (prototypical inducer) | Multiple CYPs | Decreased plasma concentration and potential loss of efficacy. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carvedilol |
| Labetalol |
| Propranolol |
| Metoprolol |
| Metoprolol Tartrate |
| Metoprolol Succinate |
| Amiodarone |
| Fluconazole |
| Bupropion |
| Fluoxetine |
| Paroxetine |
| Duloxetine |
| Sertraline |
| Fluvoxamine |
| Quinidine |
| Cimetidine |
Synergistic and Antagonistic Pharmacodynamic Effects
The pharmacodynamic interactions of Carvedilol, and likely its active metabolites such as this compound, are predictable based on its mechanism of action. As a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist, it can exhibit both synergistic and antagonistic effects when co-administered with other drugs.
Synergistic Effects: A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. For Carvedilol, these effects are most pronounced with other cardiovascular agents.
Antihypertensive Agents: When combined with other drugs that lower blood pressure, such as alpha-1 receptor antagonists, calcium channel blockers (especially verapamil (B1683045) or diltiazem), and clonidine, Carvedilol can lead to a potentiated hypotensive effect. hpra.ienih.govbristol-labs.co.ukgoodrx.com This can increase the risk of orthostatic hypotension.
Negative Chronotropes and Dromotropes: Co-administration with drugs that also slow the heart rate and atrioventricular (AV) conduction, like digoxin, amiodarone, and certain calcium channel blockers, can result in an additive effect, leading to severe bradycardia or heart block. nih.govgoodrx.commims.comnih.gov
Oral Hypoglycemics and Insulin: Beta-blockers can enhance the blood sugar-lowering effect of insulin and oral antidiabetic drugs. mims.com
Anesthetics: A synergistic negative inotropic (reduced force of heart contraction) and hypotensive effect may occur with the concurrent use of anesthetics. mims.com
Antagonistic Effects: Antagonistic effects, where one drug diminishes the effect of another, are also observed.
Beta-Agonist Bronchodilators: As a non-selective beta-blocker, Carvedilol can oppose the therapeutic effects of beta-agonist bronchodilators used in the treatment of asthma and COPD. hpra.iemedscape.com
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can reduce the antihypertensive effect of beta-blockers by inhibiting renal prostaglandin (B15479496) synthesis and causing sodium and water retention, which may lead to an increase in blood pressure. hpra.iemedscape.com
Pharmacodynamic Interactions of the Parent Compound, Carvedilol
| Interacting Drug/Class | Effect with Carvedilol | Potential Outcome | Interaction Type |
|---|---|---|---|
| Other Antihypertensives (e.g., alpha-1 antagonists, clonidine) | Potentiated blood pressure lowering. hpra.ienih.gov | Increased risk of hypotension and/or bradycardia. nih.gov | Synergistic |
| Calcium Channel Blockers (Verapamil/Diltiazem type) | Additive effects on heart rate and AV conduction. nih.govmims.com | Disturbances in AV conduction, severe bradycardia. bristol-labs.co.uk | Synergistic |
| Digoxin | Additive effect on slowing heart rate and AV conduction. goodrx.comnih.gov | Increased risk of bradycardia. goodrx.com | Synergistic |
| Amiodarone | Enhanced negative chronotropic effects. nih.govnih.gov | Further slowing of heart rate or cardiac conduction. nih.govnih.gov | Synergistic |
| Insulin and Oral Hypoglycemics | Increased hypoglycemic effect. mims.com | Enhanced blood sugar lowering. | Synergistic |
| Beta-Agonist Bronchodilators | Opposition of bronchodilator effects. hpra.ie | Reduced efficacy of asthma/COPD treatment. | Antagonistic |
| NSAIDs | Impairment of blood pressure control. hpra.ie | Increased blood pressure. hpra.ie | Antagonistic |
Impact on Other Drug Metabolism
The influence of this compound on the metabolism of other drugs is not directly documented. However, the parent compound, Carvedilol, is known to interact with key pathways involved in drug disposition, notably the P-glycoprotein (P-gp) transport system.
Carvedilol is both a substrate and an inhibitor of P-glycoprotein. hpra.ienih.govmedsafe.govt.nz As an inhibitor, it can decrease the efflux of other drugs that are P-gp substrates from cells, thereby increasing their absorption and bioavailability. This can lead to elevated plasma concentrations and a higher risk of toxicity for the co-administered drug.
Notable examples of this interaction with Carvedilol include:
Digoxin: Carvedilol can increase the exposure of digoxin, a P-gp substrate, by up to 20%. hpra.iebristol-labs.co.uk
Cyclosporine: Concomitant administration of Carvedilol can lead to increased blood concentrations of cyclosporine, another P-gp substrate, necessitating dose adjustments. bristol-labs.co.ukmims.comnih.gov
While Carvedilol is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, its clinically significant impact as an inhibitor of these enzymes on other drugs is less established than its role as a P-gp inhibitor. hpra.ienih.gov One study noted that the metabolism of Acenocoumarol (a CYP2C9 substrate) could be decreased when combined with Carvedilol. drugbank.com Given that this compound is a product of this metabolic system, it may share some of these properties, but further research is required to confirm its specific effects on drug metabolism.
Impact of the Parent Compound, Carvedilol, on the Pharmacokinetics of Other Drugs
| Affected Drug | Mechanism of Interaction | Resulting Effect on Affected Drug |
|---|---|---|
| Cyclosporine | Inhibition of P-glycoprotein (P-gp) mediated transport. nih.gov | Increased plasma concentration of cyclosporine. mims.com |
| Digoxin | Inhibition of P-glycoprotein (P-gp) mediated transport. hpra.ie | Increased bioavailability and plasma concentration of digoxin. hpra.iegoodrx.com |
| Acenocoumarol | Potential inhibition of CYP2C9 metabolism. drugbank.com | Decreased metabolism of acenocoumarol. drugbank.com |
Conclusion and Future Research Directions
Summary of Key Findings on 4'-Benzyloxy Carvedilol (B1668590)
4'-Benzyloxy Carvedilol is a chemical compound closely related to Carvedilol, a well-established medication used in the treatment of various cardiovascular diseases. wikipedia.orgdrugbank.comnih.gov Available information primarily identifies this compound as a metabolite or a synthetic intermediate of Carvedilol. clearsynth.comchemicalbook.comsynthinkchemicals.com Its chemical structure features a benzyloxy group at the 4'-position of the phenyl ring of the Carvedilol molecule. nih.gov
Currently, this compound is predominantly available as a research chemical, and there is a notable absence of extensive, publicly available research dedicated specifically to its own pharmacological profile and therapeutic effects. sapphirebioscience.comscbt.com While metabolites of Carvedilol are known to possess pharmacological activity, with the 4'-hydroxyphenyl metabolite being approximately 13 times more potent than Carvedilol in beta-blockade, specific data on the activity of the 4'-benzyloxy derivative is not well-documented in the provided search results. hpra.iemedsafe.govt.nzbristol-labs.co.ukbristol-labs.co.uk
The key characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]amino]propan-2-ol |
| Molecular Formula | C31H32N2O5 |
| Molecular Weight | 512.60 g/mol |
| CAS Number | 887352-95-6 |
| Primary Identification | Metabolite/Intermediate of Carvedilol |
| Availability | For research use only |
Unanswered Research Questions and Gaps in Knowledge
The current body of scientific literature reveals significant gaps in our understanding of this compound. The primary unanswered questions revolve around its intrinsic pharmacological activity and potential as a therapeutic agent.
Key unanswered questions include:
Pharmacological Profile: What is the detailed pharmacological profile of this compound? Does it exhibit beta-blocking and/or alpha-1-blocking activity similar to Carvedilol? If so, what is its potency and selectivity for adrenergic receptors compared to the parent compound and its other metabolites?
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound when administered as a standalone compound?
Therapeutic Potential: Does this compound possess any unique therapeutic advantages over Carvedilol or its other metabolites? Could the benzyloxy group confer beneficial properties, such as altered lipophilicity, duration of action, or a different side-effect profile?
Metabolic Fate: While identified as a metabolite, the specific metabolic pathways leading to the formation and further breakdown of this compound are not well-elucidated.
Potential for Clinical Translation and Development
Given the current scarcity of data, the potential for the clinical translation and development of this compound is entirely hypothetical. For this compound to be considered for clinical development, a systematic preclinical research program would be necessary.
This program would need to address the fundamental questions outlined in the previous section. If preclinical studies were to reveal a promising and differentiated pharmacological profile, further development could be considered. However, without such foundational data, its clinical potential remains unknown.
Future Research Avenues (e.g., detailed mechanistic studies, expanded therapeutic indications, novel formulations)
The existing knowledge gaps surrounding this compound present several opportunities for future research.
Future research avenues could include:
Detailed Mechanistic Studies:
In vitro receptor binding assays to determine its affinity and selectivity for alpha and beta-adrenergic receptors.
Functional cellular assays to characterize its agonist or antagonist activity.
Comparative studies with Carvedilol and its major metabolites (e.g., 4'-hydroxyphenyl carvedilol) to understand the structure-activity relationship of the 4'-substitution.
Expanded Therapeutic Indications:
Should the compound show a unique pharmacological profile, investigations into its efficacy in cardiovascular conditions beyond those treated by Carvedilol could be warranted.
Exploration of its effects on other physiological systems, given the diverse activities of some beta-blockers.
Novel Formulations:
If the compound demonstrates favorable properties but has poor solubility or bioavailability, research into novel drug delivery systems could be pursued. This could include the development of nanocrystal formulations or other advanced delivery technologies to enhance its therapeutic potential. mdpi.com
A summary of potential future research directions is provided in the table below.
| Research Area | Specific Focus |
| Mechanistic Studies | Receptor binding and functional assays, structure-activity relationship studies. |
| Therapeutic Indications | Exploration of efficacy in various cardiovascular and other disease models. |
| Novel Formulations | Development of advanced drug delivery systems to improve physicochemical properties. |
Q & A
Q. What validated HPLC protocols are recommended for quantifying 4'-Benzyloxy Carvedilol in pharmacokinetic (PK) studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) methods must undergo rigorous validation to ensure accuracy, precision, and specificity. Key parameters include:
- Linearity : Calibration curves (e.g., 0.1–50 µg/mL) in biological matrices.
- Recovery rates : Assessed by spiking plasma/serum samples with known concentrations.
- Inter-day/intra-day variability : ≤15% coefficient of variation .
Modifications to existing protocols (e.g., mobile phase adjustments) may be required to account for this compound’s unique hydrophobicity .
Q. How should dissolution testing be designed to evaluate this compound formulations?
- Methodological Answer : Use USP rotating paddle apparatus with pH 7.4 phosphate buffer (900 mL, 37°C, 50 rpm). Sample at intervals (e.g., 15, 30, 60, 120 min) and quantify dissolved drug via spectrophotometry at 243 nm. Maintain sink conditions by replenishing buffer after each withdrawal. Data should be analyzed using mean ± SD from triplicate runs to assess formulation consistency .
Q. What analytical techniques confirm the structural integrity of this compound in solid dispersions?
- Methodological Answer :
- FTIR Spectroscopy : Compare characteristic peaks (e.g., O-H stretches at 3200–3600 cm⁻¹, aromatic C=C at 1500–1600 cm⁻¹) between pure drug and formulations to detect interactions with excipients.
- Solubility Profiling : Test in solvents (e.g., chloroform, PBS pH 7.4) to identify polymorphic changes. A melting point of 113.2±3.1°C confirms purity .
Advanced Research Questions
Q. How can Bayesian methods enhance population PK modeling of this compound?
- Methodological Answer : Bayesian hierarchical models integrate prior data (e.g., carvedilol clearance rates) with observed patient data (e.g., renal/hepatic function covariates). Use software like NONMEM or Stan to estimate PK parameters (e.g., Vd, CL) and quantify inter-individual variability. Validate with posterior predictive checks and visual predictive plots .
Q. What nanotechnology strategies improve this compound’s bioavailability?
- Methodological Answer :
- Liposomal Encapsulation : Optimize lipid-to-drug ratios (e.g., 10:1) to enhance solubility.
- Polymeric Nanoparticles : Use PLGA or chitosan for sustained release. Characterize via dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (±20 mV). Assess in vitro release in simulated gastric fluid and compare to conventional formulations .
Q. How to resolve contradictions in carvedilol’s clinical outcomes across trials?
- Methodological Answer : Conduct meta-analyses stratified by patient subgroups (e.g., ejection fraction <25% vs. ≥25%). Use Cox proportional hazards models to adjust for covariates (e.g., concomitant ACE inhibitors). For mortality endpoints, ensure trials are powered to detect ≥30% risk reduction, as seen in the U.S. Carvedilol Heart Failure Study (65% mortality risk reduction, P<0.001) .
Q. What methodologies assess this compound’s role as an active metabolite?
- Methodological Answer :
- In vitro Activity Assays : Compare β-blockade efficacy (e.g., cAMP inhibition in HEK293 cells) between carvedilol and its metabolite.
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Link plasma concentrations of this compound to hemodynamic outcomes (e.g., heart rate reduction) using Emax models .
Q. How to design comparative studies between this compound and other β-blockers?
- Methodological Answer : Use randomized crossover trials with primary endpoints like hepatic venous pressure gradient (HVPG) reduction. For example, carvedilol reduced HVPG by 28.3% vs. propranolol’s 12.4% (P=0.032) in cirrhotic patients. Apply mixed-effects models to account for intra-patient variability .
Data Contradiction Analysis
- Example : Discrepancies in carvedilol’s mortality benefits may arise from differing inclusion criteria (e.g., NYHA class II vs. IV). Sensitivity analyses using propensity score matching can isolate drug effects from confounding variables .
Key Research Gaps
- Metabolite Quantification : Develop LC-MS/MS methods to distinguish this compound from other metabolites in human plasma.
- Long-term Safety : Monitor hepatic enzyme levels (ALT/AST) in chronic dosing studies to assess toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
